4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride
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Overview
Description
4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 4-chloro-5,8-dimethylquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboximidamide group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving quinoline derivatives and their biological activities.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid
- 4-Chloro-2,8-dimethylquinoline
Uniqueness
4-Chloro-5,8-dimethylquinoline-2-carboximidamide hydrochloride is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
1179360-04-3 |
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Molecular Formula |
C12H13Cl2N3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-chloro-5,8-dimethylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H12ClN3.ClH/c1-6-3-4-7(2)11-10(6)8(13)5-9(16-11)12(14)15;/h3-5H,1-2H3,(H3,14,15);1H |
InChI Key |
YGMGNLLGLBGVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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